molecular formula C11H11F3N4O2 B2819766 5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide CAS No. 1448035-59-3

5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide

Cat. No.: B2819766
CAS No.: 1448035-59-3
M. Wt: 288.23
InChI Key: BDOLAHIACHTKJG-UHFFFAOYSA-N
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Description

5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a synthetic compound often scrutinized in various scientific fields. Its unique molecular structure makes it of interest in organic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes

The synthesis of 5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method includes the following:

  • Formation of 3-(trifluoromethyl)-1H-pyrazole: : This is achieved through the reaction of hydrazine with trifluoroacetic acid derivatives.

  • Synthesis of 5-methylisoxazole-3-carboxylic acid: : This can be synthesized from methyl vinyl ketone and nitrile oxides.

  • Coupling Reaction: : The pyrazole and isoxazole intermediates are coupled using a suitable coupling agent, often EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), under mild conditions.

Industrial Production Methods

Industrial production often employs flow chemistry techniques to ensure high efficiency and yield. Flow reactors allow for precise control over reaction conditions, significantly improving safety and scalability compared to traditional batch reactors.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide can undergo various chemical reactions including:

  • Oxidation: : Under specific conditions, it can be oxidized using agents like potassium permanganate or chromium trioxide.

  • Reduction: : Catalytic hydrogenation using palladium on carbon can reduce certain functional groups within the compound.

  • Substitution: : Nucleophilic substitution reactions are common, especially at the pyrazole moiety.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide.

  • Reduction: : Palladium on carbon, hydrogen gas.

  • Substitution: : Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydroxide.

Major Products

  • Oxidation: : Conversion to more oxidized carboxylic acids or ketones.

  • Reduction: : Formation of simpler amide derivatives.

  • Substitution: : Varied products depending on the nucleophile, often leading to new functionalized derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, it serves as a building block for more complex molecules, thanks to its reactive pyrazole and isoxazole groups.

Biology

In biological research, it is explored for its potential as an enzyme inhibitor, particularly in pathways involving pyrazole derivatives.

Medicine

Its unique structure allows it to bind to specific biological targets, making it a candidate for drug development, especially in the treatment of inflammatory diseases and certain cancers.

Industry

In the material sciences, it is studied for its properties in creating polymers and other advanced materials with specific functionalities.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole: : Without the carboxamide group.

  • 3-(trifluoromethyl)-1H-pyrazol-1-yl derivatives: : Variants with different substituents on the pyrazole ring.

  • Isoxazole derivatives: : Compounds with similar isoxazole structure but different side chains.

Unique Features

The combination of the pyrazole and isoxazole rings with a trifluoromethyl group and carboxamide makes 5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide particularly unique, as it provides a distinctive set of chemical and biological properties not found in similar compounds.

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Biological Activity

5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the available literature on its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C12H14F3N3O2
  • Molecular Weight : 303.25 g/mol
  • CAS Number : 345637-71-0

The presence of the isoxazole ring and trifluoromethyl group contributes to its unique pharmacological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. For instance, studies have reported IC50 values for related compounds that suggest strong anti-inflammatory potential comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
  • Anticancer Activity : Various pyrazole derivatives display cytotoxic effects against cancer cell lines. The compound has been tested against several cancer types, showing significant inhibition of cell proliferation. For example, derivatives have demonstrated IC50 values ranging from 0.01 µM to 49.85 µM against various cancer cell lines including MCF7 and A549 .

Anti-inflammatory Activity

A study evaluating the anti-inflammatory potential of pyrazole derivatives found that several compounds exhibited promising results with IC50 values indicating effective inhibition of COX-2 activity:

CompoundIC50 (µg/mL)Reference
Compound A54.65
Compound B60.56
Compound C57.24

These results suggest that the compound may act similarly by inhibiting inflammatory pathways.

Anticancer Activity

The anticancer properties were assessed through various assays on different cell lines:

Cell LineCompoundIC50 (µM)Reference
MCF7This compound0.46
A549Similar Pyrazole Derivative26
HepG2Another Pyrazole Derivative0.71

These findings indicate that the compound may possess significant anticancer properties, warranting further investigation.

Case Studies

Properties

IUPAC Name

5-methyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N4O2/c1-7-6-8(17-20-7)10(19)15-3-5-18-4-2-9(16-18)11(12,13)14/h2,4,6H,3,5H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOLAHIACHTKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCN2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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